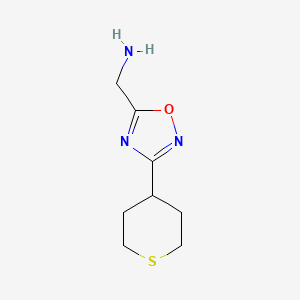

3-Ethoxy-6-(piperidin-4-yl)pyridazine

説明

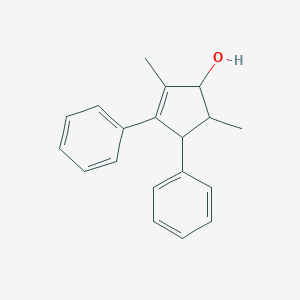

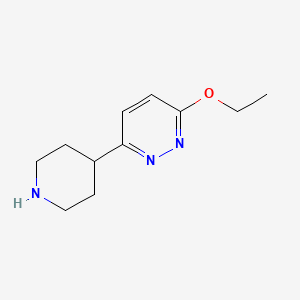

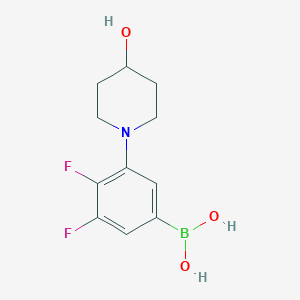

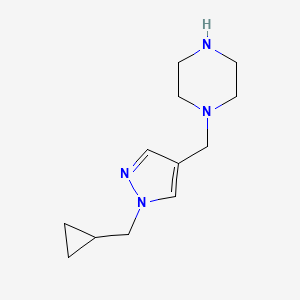

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a chemical compound with the molecular formula C11H17N3O. It is a derivative of pyridazine, which is a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 3-Ethoxy-6-(piperidin-4-yl)pyridazine, often involves complex chemical reactions . For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines . Another approach involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis

The molecular structure of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be analyzed using various spectroscopic techniques. For instance, NMR (Nuclear Magnetic Resonance) spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Pyridazine derivatives, including 3-Ethoxy-6-(piperidin-4-yl)pyridazine, can undergo a variety of chemical reactions. For example, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions . They can also undergo copper-promoted 6-endo-trig cyclizations .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be determined using various analytical techniques. For instance, its molecular weight is 207.27 g/mol.科学的研究の応用

Medicinal Chemistry

3-Ethoxy-6-(piperidin-4-yl)pyridazine is a compound that has potential applications in medicinal chemistry due to its pyridazine core, which is known to be a versatile pharmacophore. Pyridazine derivatives have been explored for a variety of pharmacological activities, including antimicrobial, antihypertensive, and anticancer properties . The piperidine moiety present in this compound is also significant in drug design, as piperidine derivatives are found in over twenty classes of pharmaceuticals .

Agriculture

In the agricultural sector, pyridazine derivatives like 3-Ethoxy-6-(piperidin-4-yl)pyridazine can be utilized for developing herbicides and pesticides. These compounds have been shown to possess herbicidal and antifeedant activities, which can be beneficial for crop protection .

Pharmacology

The pharmacological potential of 3-Ethoxy-6-(piperidin-4-yl)pyridazine is significant, given the broad spectrum of activities exhibited by pyridazine derivatives. They have been investigated for their roles in treating diseases like tuberculosis and for their anti-inflammatory, analgesic, and antipyretic effects . The piperidine fragment is particularly noteworthy, as it is a common feature in many active pharmaceutical ingredients .

将来の方向性

The future directions for research on 3-Ethoxy-6-(piperidin-4-yl)pyridazine could involve exploring its potential pharmacological activities, given that many pyridazine derivatives are known to exhibit a wide range of such activities . Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties in more detail.

作用機序

Target of Action

Pyridazine derivatives have been found to have anti-inflammatory, analgesic, and antipyretic properties . This suggests that they may target enzymes or receptors involved in inflammation and pain signaling.

Mode of Action

Without specific information on “3-Ethoxy-6-(piperidin-4-yl)pyridazine”, it’s difficult to describe its exact mode of action. Some pyridazine derivatives have been seen to inhibit prostaglandin e2 and interleukin activity , which are key mediators of inflammation.

Biochemical Pathways

But based on the properties of similar compounds, it might affect the pathways involving prostaglandins and interleukins .

特性

IUPAC Name |

3-ethoxy-6-piperidin-4-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-2-15-11-4-3-10(13-14-11)9-5-7-12-8-6-9/h3-4,9,12H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKKSDYRNYLCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-6-(piperidin-4-yl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)

![Tert-butyl n-[(3-methylazetidin-3-yl)methyl]carbamate hemioxalate](/img/no-structure.png)

![1-[(3-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472964.png)

![4-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1472967.png)

![tert-butyl 5-(6-(1H-imidazol-1-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472971.png)

![N-[(2-aminocyclopentyl)methyl]methanesulfonamide hydrochloride](/img/structure/B1472972.png)

![1-[(2-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472974.png)